molecular formula C14H11NO B14477412 6-(Naphthalen-1-yl)-2H-1,2-oxazine CAS No. 71410-74-7

6-(Naphthalen-1-yl)-2H-1,2-oxazine

Cat. No.: B14477412
CAS No.: 71410-74-7
M. Wt: 209.24 g/mol
InChI Key: BDUNNJPOCKHUAZ-UHFFFAOYSA-N
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Description

6-(Naphthalen-1-yl)-2H-1,2-oxazine is a heterocyclic compound that features a naphthalene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Naphthalen-1-yl)-2H-1,2-oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with suitable oxazine precursors in the presence of catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-1-yl)-2H-1,2-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or oxazine rings are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized naphthalene-oxazine compounds .

Scientific Research Applications

6-(Naphthalen-1-yl)-2H-1,2-oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Naphthalen-1-yl)-2H-1,2-oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler aromatic compound with two fused benzene rings.

    1,2-Oxazine: A heterocyclic compound with an oxygen and nitrogen atom in a six-membered ring.

    Naphthopyran: Another naphthalene derivative with a fused pyran ring.

Uniqueness

6-(Naphthalen-1-yl)-2H-1,2-oxazine is unique due to its combination of a naphthalene ring and an oxazine ring. This fusion imparts distinct chemical and physical properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .

Properties

CAS No.

71410-74-7

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

6-naphthalen-1-yl-2H-oxazine

InChI

InChI=1S/C14H11NO/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-16-14/h1-10,15H

InChI Key

BDUNNJPOCKHUAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=CNO3

Origin of Product

United States

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